2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one
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Overview
Description
2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a methylsulfanyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylbenzyl chloride with sodium thiomethoxide to form 2,5-dimethylbenzyl methyl sulfide. This intermediate is then reacted with 6-methyl-5-pentyl-1H-pyrimidin-4-one under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidinone ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
- 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one
Uniqueness
2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H26N2OS |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H26N2OS/c1-5-6-7-8-17-15(4)20-19(21-18(17)22)23-12-16-11-13(2)9-10-14(16)3/h9-11H,5-8,12H2,1-4H3,(H,20,21,22) |
InChI Key |
GNCBHHFXYFAZRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)SCC2=C(C=CC(=C2)C)C)C |
Origin of Product |
United States |
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